3,5-Dodecadiyne, 12-chloro-

Description

Nomenclature and Structural Context within Alkynes and Dodecadiyne Systems

The naming of organic compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that each distinct molecule has a unique and descriptive name. msu.eduiupac.org For "3,5-dodecadiyne, 12-chloro-," the name itself provides a roadmap to its molecular structure.

The parent chain is "dodec," indicating a continuous chain of twelve carbon atoms. uiuc.edu The suffix "-diyne" reveals the presence of two alkyne functional groups, which are carbon-carbon triple bonds. msu.edu The numbers "3,5-" specify the starting positions of these two triple bonds along the carbon chain. This means one triple bond is between the third and fourth carbon atoms, and the other is between the fifth and sixth. ontosight.ai The prefix "12-chloro-" indicates that a chlorine atom is attached to the twelfth carbon atom of the chain. ontosight.ailibretexts.org

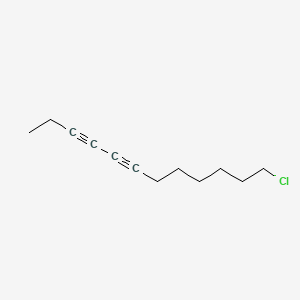

The structural formula for 3,5-dodecadiyne, 12-chloro- can be represented, and its key features are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₇Cl |

| IUPAC Name | 12-chlorododeca-3,5-diyne |

| Carbon Chain Length | 12 |

| Alkyne Positions | C3-C4, C5-C6 |

| Halogen Position | C12 |

Table 1: Structural properties of 3,5-Dodecadiyne, 12-chloro-. Data sourced from PubChem. uni.lu

Significance of Halogenated Alkyne Frameworks in Contemporary Organic Synthesis and Chemical Research

Halogenated alkynes have emerged as versatile and powerful building blocks in modern organic synthesis. acs.org The presence of both a halogen atom and a carbon-carbon triple bond within the same molecule provides dual functionality, opening up a wide array of possible chemical reactions. acs.org These frameworks can participate in various transformations, including hydrogenation, halogenation, and addition reactions. ontosight.ai

The halogen atom introduces an additional site of reactivity, allowing for further chemical modifications. ontosight.ai For instance, haloalkynes are often used in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for creating new carbon-carbon bonds. acs.org The ability to selectively react at either the alkyne or the halogenated site provides chemists with a high degree of control over the synthesis of complex molecules. acs.org

The synthesis of haloalkynes themselves has become more accessible through the development of milder and more convenient methods, moving away from the traditional use of strong bases and harsh halogenating agents. acs.org For example, the use of N-bromosuccinimide (NBS) with a silver catalyst is a common method for preparing bromoalkynes under mild conditions. acs.org

Diyne systems, such as the one found in 3,5-dodecadiyne, 12-chloro-, are of particular interest in materials science and medicinal chemistry. ontosight.ai The rigid structure imparted by the triple bonds can be used to construct well-defined molecular architectures. Some diynes can be polymerized to form polydiacetylenes, which have interesting optical and electronic properties. oup.com Furthermore, the bicyclo ontosight.aimasterorganicchemistry.comdodecadiyne core is a key structural feature of the enediyne class of antitumor antibiotics, such as neocarzinostatin. researchgate.netresearchgate.net

Defining the Academic Research Scope for 3,5-Dodecadiyne, 12-chloro-

The academic research interest in 3,5-dodecadiyne, 12-chloro- appears to be primarily focused on its role as a synthetic intermediate. Its structure suggests it could be a precursor for more complex molecules. ontosight.ai The synthesis of this compound likely involves multi-step reactions, starting from simpler alkyne precursors and involving alkylation to extend the carbon chain, followed by the introduction of the chlorine atom. ontosight.ai

While specific research applications for 3,5-dodecadiyne, 12-chloro- are not extensively detailed in readily available literature, its structural motifs are found in compounds that are subjects of broader research. For instance, a related compound, 12-chloro-1-(methoxymethoxy)-3,5-dodecadiyne, is mentioned in a patent as an example of a conjugated diyne halide compound. google.com This suggests that derivatives of 3,5-dodecadiyne, 12-chloro- are of interest in the development of new chemical methodologies.

The reactivity of the diyne and the chloroalkane functionalities makes it a potentially valuable tool for chemists exploring the synthesis of novel organic materials, pharmaceuticals, and agrochemicals. ontosight.ai Further research would be needed to fully elucidate the specific reactions and applications where this particular compound offers unique advantages.

Structure

3D Structure

Properties

CAS No. |

71673-30-8 |

|---|---|

Molecular Formula |

C12H17Cl |

Molecular Weight |

196.71 g/mol |

IUPAC Name |

12-chlorododeca-3,5-diyne |

InChI |

InChI=1S/C12H17Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,7-12H2,1H3 |

InChI Key |

RJNOQFUNVJLFND-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC#CCCCCCCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dodecadiyne, 12 Chloro and Analogous Halogenated Diyne Architectures

Systematic Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For 3,5-Dodecadiyne, 12-chloro-, two primary disconnections can be envisioned: the carbon-carbon bonds of the diyne moiety and the carbon-chlorine bond at the terminus of the alkyl chain.

A primary retrosynthetic disconnection of the diyne unit suggests two possible pathways. One approach involves a disconnection between C4 and C5, leading to two smaller alkyne fragments. A more common and often more practical approach is the disconnection of the C-C single bond between the two alkyne units (C5-C6), which points towards a coupling reaction of two terminal alkynes or a terminal alkyne and a haloalkyne. This leads to precursors such as a C7 fragment and a C5 fragment.

Further disconnection of the C-Cl bond at the 12-position of the dodecadiyne backbone suggests a late-stage chlorination of a terminal alkyne precursor. This strategy is often preferred as it avoids potential complications of carrying a reactive chloro-substituent through the entire synthetic sequence. Therefore, a key precursor is identified as dodeca-3,5-diyn-1-ol or a protected version thereof, which can be synthesized and then subjected to a regioselective chlorination reaction.

An alternative retrosynthetic approach involves disconnecting the molecule into a C5 alkyne and a C7 chloro-alkane fragment. This would require the formation of one of the triple bonds via an elimination reaction or the coupling of a pre-chlorinated fragment.

Based on these analyses, the key precursors for the synthesis of 3,5-Dodecadiyne, 12-chloro- can be identified as:

1-Heptyne

1-Pentyne or a functionalized derivative

A suitable dihaloalkane for double elimination

A terminal dodecadiyne for subsequent chlorination

Strategic Alkyne Synthesis Approaches Applicable to Dodecadiynes

The construction of the dodecadiyne backbone is a critical step in the synthesis of the target molecule. Several powerful methods are available for the formation of carbon-carbon triple bonds and their conjugation into a diyne system.

Controlled Double Elimination Reactions from Vicinal or Geminal Dihaloalkanes

One of the classical methods for the synthesis of alkynes is the double dehydrohalogenation of vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihaloalkanes. organic-chemistry.orgmasterorganicchemistry.com This reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) in liquid ammonia or potassium tert-butoxide in dimethyl sulfoxide (DMSO). quimicaorganica.orglibretexts.org The reaction proceeds through two successive E2 elimination steps, each forming a pi bond, to ultimately yield the alkyne. chegg.com

For the synthesis of a dodecadiyne, a suitable precursor would be a dodecadiene which could be halogenated to a tetrahaloalkane, followed by a double elimination. However, controlling the regiochemistry of the resulting diyne in a long chain can be challenging. A more controlled approach would involve the synthesis of a diene with the desired double bond positions, followed by halogenation and double elimination.

| Reaction | Reagents and Conditions | Product | Key Features |

| Double Dehydrohalogenation | Vicinal or Geminal Dihaloalkane, Strong Base (e.g., NaNH₂, KOtBu), High Temperature | Alkyne | Forms C≡C triple bonds; requires harsh conditions. |

This table provides a general overview of the double elimination reaction for alkyne synthesis.

Catalytic Alkyne Homocoupling and Cross-Coupling Methods (e.g., Glaser Coupling for Diynes)

A more versatile and widely used approach for the synthesis of conjugated diynes is the oxidative coupling of terminal alkynes. The Glaser coupling, first reported in 1869, involves the copper-catalyzed oxidative homocoupling of terminal alkynes in the presence of an oxidant, such as air or oxygen, and a base like ammonia. libretexts.org A significant modification, known as the Hay coupling, utilizes a TMEDA (N,N,N',N'-tetramethylethylenediamine) complex of copper(I) chloride, which accelerates the reaction. acs.orgpearson.com

While the Glaser and Hay couplings are excellent for the synthesis of symmetrical diynes, the synthesis of unsymmetrical diynes, as required for 3,5-Dodecadiyne, 12-chloro-, necessitates a cross-coupling strategy. The Cadiot-Chodkiewicz coupling is a powerful method for the selective cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. synarchive.comjk-sci.comwikipedia.org This reaction proceeds with high selectivity, minimizing the formation of homocoupled products. rsc.orgrsc.org

For the synthesis of a precursor to 3,5-Dodecadiyne, 12-chloro-, one could couple 1-heptyne with 1-bromo-1-pentyne using Cadiot-Chodkiewicz conditions.

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Selectivity |

| Glaser Coupling | Terminal Alkyne (2 equiv.) | Cu(I) salt, Oxidant, Base | Symmetrical Diyne | Homocoupling |

| Hay Coupling | Terminal Alkyne (2 equiv.) | CuCl/TMEDA, O₂ | Symmetrical Diyne | Homocoupling |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Haloalkyne | Cu(I) salt, Amine Base | Unsymmetrical Diyne | Cross-coupling |

This interactive data table summarizes key features of common alkyne coupling reactions.

Regioselective Introduction of Terminal Halogen Functionality

The final key transformation in the synthesis of 3,5-Dodecadiyne, 12-chloro- is the regioselective introduction of the chlorine atom at the terminal position of the alkyl chain.

Directed Chlorination Strategies

Direct chlorination of a terminal alkyne is a challenging transformation. However, methods have been developed for the selective halogenation of the sp-hybridized carbon of a terminal alkyne. An efficient method for the preparation of 1-chloroalkynes involves the reaction of a terminal alkyne with N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a silver salt, such as silver nitrate (AgNO₃) or silver carbonate (Ag₂CO₃). bartleby.comresearchgate.net This reaction proceeds under mild conditions and provides good to excellent yields of the corresponding 1-chloroalkyne. dntb.gov.ua

This strategy is highly applicable to the synthesis of 3,5-Dodecadiyne, 12-chloro-. A precursor such as dodeca-1,11-dien-3,5-diyne could be synthesized, and the terminal alkyne would then be selectively chlorinated using the Ag-catalyzed reaction with NCS.

| Reaction | Substrate | Reagents | Product | Key Features |

| Silver-Catalyzed Chlorination | Terminal Alkyne | N-Chlorosuccinimide (NCS), Catalytic Silver Salt (e.g., AgNO₃) | 1-Chloroalkyne | Mild conditions, high regioselectivity. bartleby.comresearchgate.net |

This table details a directed chlorination strategy for terminal alkynes.

Mechanistic Investigations of Halogen Exchange in Alkyne Systems

Direct halogen exchange at an sp-hybridized carbon is a mechanistically interesting but challenging transformation. Nucleophilic substitution reactions, such as Sₙ1 and Sₙ2, are generally disfavored at sp² and sp-hybridized carbons. libretexts.orgquora.com The Sₙ2 reaction is hindered by the steric accessibility of the σ* orbital of the C-X bond, while the Sₙ1 reaction is disfavored due to the high instability of the resulting vinyl or alkynyl cation.

Despite these challenges, nucleophilic substitution on vinyl halides can occur under certain conditions, often proceeding through alternative mechanisms such as an elimination-addition pathway or a radical nucleophilic substitution (Sᵣₙ1) mechanism. acs.orgacs.orgresearchgate.net In the context of a terminal haloalkyne, a direct displacement of the halogen by another halide ion is unlikely.

For the synthesis of 3,5-Dodecadiyne, 12-chloro-, a halogen exchange reaction is not the most practical approach for introducing the terminal chlorine. The directed chlorination of a terminal alkyne precursor, as described in the previous section, offers a more reliable and regioselective method. However, understanding the mechanistic limitations of nucleophilic substitution on sp-hybridized carbons is crucial for designing effective synthetic strategies and avoiding undesired side reactions.

Emerging Synthetic Routes and Methodological Innovations for Halogenated Dodecadiynes

The construction of complex molecules such as 3,5-Dodecadiyne, 12-chloro- relies on powerful carbon-carbon bond-forming reactions. For unsymmetrical diynes bearing a terminal halogenated alkyl chain, modern cross-coupling reactions are the most prominent and versatile tools. Innovations in this area focus on improving catalytic efficiency, expanding substrate scope, and performing reactions under milder, more environmentally friendly conditions.

A plausible synthetic strategy for analogous structures involves the coupling of two key fragments: a terminal alkyne and a 1-haloalkyne. For 3,5-Dodecadiyne, 12-chloro-, this could involve the coupling of 1-heptyne with a suitable five-carbon 1-haloalkyne partner that has a terminal chloro group. The Cadiot-Chodkiewicz coupling is a classic and continually evolving method for such transformations. rsc.orgsynarchive.com

Cadiot-Chodkiewicz Coupling Innovations

The Cadiot-Chodkiewicz reaction is a copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne, providing direct access to unsymmetrical 1,3-diynes. alfa-chemistry.comrsc.org The accepted mechanism involves the in-situ formation of a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the diyne product. jk-sci.com

Recent methodological advancements have focused on enhancing the efficiency and selectivity of this reaction. For instance, the use of specific ligands can prevent the undesired homocoupling of the terminal alkyne (Glaser coupling) and improve yields. Wang and co-workers reported that using tris(o-tolyl)phosphine as a ligand with a copper(I) iodide catalyst in ethanol with potassium carbonate as the base afforded excellent yields for unsymmetrical diynes. rsc.org

Furthermore, innovations have led to the development of palladium co-catalyzed systems and even iron-catalyzed protocols that can proceed in water, significantly improving the reaction's environmental footprint. organic-chemistry.org These newer methods often exhibit broader functional group tolerance, which is crucial when dealing with substrates like a terminally chlorinated alkyne.

Below is a comparative table of catalytic systems for Cadiot-Chodkiewicz type reactions, illustrating the evolution towards milder and more efficient conditions.

| Catalyst System | Base | Solvent | Key Features | Typical Yields |

|---|---|---|---|---|

| Cu(I) salt (e.g., CuCl) | Amine (e.g., n-Butylamine) | Aqueous/Organic | Classic conditions; risk of homocoupling. alfa-chemistry.com | Variable |

| CuI / Tris(o-tolyl)phosphine | K₂CO₃ | Ethanol | Excellent yields, ligand-assisted suppression of homocoupling. rsc.org | High to Excellent |

| Pd(0) / CuI | Amine (e.g., Diethylamine) | THF/DMF | Broader substrate scope, including electron-rich alkynes. organic-chemistry.org | Good to Excellent |

| FeCl₃ | TMEDA | Water | Environmentally benign, proceeds in water under air. organic-chemistry.org | Good |

| Gold(I) Complex | Organic Base | Organic | High selectivity with hypervalent iodine reagents. alfa-chemistry.com | High |

Palladium-Catalyzed Sonogashira Coupling

Another powerful tool for C-C bond formation is the Sonogashira cross-coupling reaction, which typically couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. jk-sci.comorganic-chemistry.org While the classic Sonogashira reaction does not directly form a diyne from two alkyne precursors, variations of this chemistry are central to modern alkyne synthesis. For instance, a multi-step route could involve a Sonogashira coupling to build a larger functionalized alkyne, which is then used in a subsequent Cadiot-Chodkiewicz coupling.

A significant innovation in this area is the development of copper-free Sonogashira protocols. The copper co-catalyst can sometimes lead to the formation of alkyne dimers (homocoupling) as a side product. Copper-free systems mitigate this issue and are often more suitable for synthesizing complex molecules, particularly in the late stages of a synthesis. nih.govwikipedia.org These reactions often employ specialized ligands, such as N-heterocyclic carbenes (NHCs), to stabilize the palladium catalyst and facilitate the catalytic cycle. libretexts.org

Late-Stage Terminal Chlorination

Introducing the chloro- group at the terminal (C-12) position of the dodecadiyne backbone presents a separate synthetic challenge. Traditional free-radical halogenation of alkanes often produces a mixture of constitutional isomers and is difficult to control. libretexts.orgbyjus.com

Emerging methodologies in C-H functionalization offer more precise solutions. Photocatalytic methods using cerium salts, for example, have shown promise for the site-selective functionalization of linear alkanes. researchgate.net These reactions can be tuned to favor functionalization at the most electron-rich sites or at terminal positions, depending on the catalytic system and directing groups. Applying such a late-stage C-H chlorination to a pre-formed 3,5-dodecadiyne molecule would be an innovative and step-economical approach to the target compound and its analogs.

The versatility of modern coupling reactions is further illustrated by their tolerance for various functional groups on the alkyne substrates, as shown in the representative table below.

| Terminal Alkyne Substrate | 1-Bromoalkyne Substrate | Product Type | Significance |

|---|---|---|---|

| Phenylacetylene | 1-Bromo-1-hexyne | Aryl-Alkyl Diyne | Demonstrates tolerance for aromatic groups. |

| 1-Heptyne | 1-Bromo-3,3-dimethyl-1-butyne | Alkyl-Alkyl Diyne | Shows compatibility with sterically hindered groups. |

| 3-Butyn-1-ol | Bromoethynylbenzene | Functionalized Diyne | Tolerates hydroxyl groups. |

| Trimethylsilylacetylene | 1-Bromo-1-octyne | Silyl-Protected Diyne | Allows for further selective functionalization. |

| 1-Ethynylcyclohexene | 1-Bromo-4-chlorobut-1-yne | Halogenated En-Diyne | Highlights compatibility with vinyl and haloalkyl groups. |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 3,5 Dodecadiyne, 12 Chloro

Reactions Involving the Conjugated Diyne System

The conjugated arrangement of two triple bonds in 3,5-dodecadiyne, 12-chloro- makes it an electron-rich system, susceptible to attack by electrophiles and participation in pericyclic reactions. The reactivity can be finely tuned by the choice of catalysts, reagents, and reaction conditions, allowing for selective transformation of one or both alkyne units.

Catalytic Hydrofunctionalization Reactions

Hydrofunctionalization, the addition of an H-X molecule across a π-bond, is a powerful method for the synthesis of functionalized alkenes from alkynes. For conjugated diynes like 3,5-dodecadiyne, 12-chloro-, these reactions can yield a diverse array of products, including enynes and substituted dienes, often with high levels of control over the reaction's regio- and stereochemical outcome.

Hydroboration of alkynes is a fundamental process for the synthesis of vinylboron compounds, which are versatile intermediates in organic synthesis. The hydroboration of 3,5-dodecadiyne, 12-chloro- is expected to proceed with high chemo-, regio-, and stereoselectivity, largely governed by the choice of catalyst.

Transition metal-catalyzed hydroboration, for instance using iron or rhodium complexes, typically proceeds via a syn-addition of the H-B bond across one of the triple bonds. For an unsymmetrical diyne such as 3,5-dodecadiyne, 12-chloro-, the regioselectivity is influenced by both steric and electronic factors. The boron atom preferentially adds to the less sterically hindered carbon atom of the alkyne. Given the structure, initial hydroboration is likely to occur at the C3-C4 triple bond, placing the boryl group at the C4 position to minimize steric hindrance from the hexyl group at C2. This would lead to the formation of a (Z)-enyne boronate.

Table 1: Predicted Outcomes of Regio- and Stereoselective Hydroboration

| Reagent | Catalyst | Expected Major Product | Stereochemistry | Regioselectivity |

|---|---|---|---|---|

| Pinacolborane (HBpin) | Iron(II) complex | (Z)-12-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dodec-4-en-6-yne | syn-addition | Boron at C4 |

| Catecholborane | Rhodium(I) complex | (Z)-4-(1,3,2-benzodioxaborol-2-yl)-12-chlorododec-4-en-6-yne | syn-addition | Boron at C4 |

The addition of hydrogen halides (HX) to conjugated diynes can lead to a mixture of products, with the regioselectivity governed by the stability of the intermediate carbocation (Markovnikov's rule) or by radical mechanisms (anti-Markovnikov addition). masterorganicchemistry.comleah4sci.com

Under standard electrophilic addition conditions (e.g., HBr in acetic acid), the reaction is initiated by the protonation of one of the alkyne units to form the most stable vinyl cation intermediate. For 3,5-dodecadiyne, 12-chloro-, protonation at C3 would lead to a more stable secondary vinyl cation at C4, which is further stabilized by resonance with the adjacent alkyne. Subsequent attack by the halide ion (X⁻) would yield the Markovnikov adduct. The initial addition typically occurs at one alkyne, preserving the other as an enyne.

In contrast, anti-Markovnikov addition can be achieved under radical conditions, often initiated by peroxides. masterorganicchemistry.com In this pathway, the bromine radical adds first to the alkyne at the position that results in the most stable vinyl radical. This is generally the less substituted carbon, leading to the halogen being placed on the terminal carbon of the reacting alkyne unit.

Table 2: Predicted Selectivity in Hydrohalogenation of 3,5-Dodecadiyne, 12-chloro-

| Reagent | Conditions | Predicted Selectivity | Expected Major Product |

|---|---|---|---|

| HBr | Polar solvent (e.g., Acetic Acid) | Markovnikov | 4-Bromo-12-chlorododec-3-en-5-yne |

| HBr | With Peroxides (ROOR) | Anti-Markovnikov | 3-Bromo-12-chlorododec-3-en-5-yne |

| HCl | Polar solvent | Markovnikov | 4-Chloro-12-chlorododec-3-en-5-yne |

Hydrothiolation, the addition of a thiol (R-SH) across a triple bond, is an efficient method for synthesizing vinyl sulfides. mdpi.com The regioselectivity of this reaction is highly dependent on the catalyst and mechanism. acs.orgrsc.org

Anti-Markovnikov Addition : Transition metal catalysts, such as those based on rhodium, often favor the anti-Markovnikov addition of thiols to terminal or internal alkynes. acs.org This pathway typically involves the formation of a metal-hydride-sulfide species, followed by hydrometallation, leading to the trans-vinyl sulfide (B99878) (E-isomer) as the major product. For 3,5-dodecadiyne, 12-chloro-, this would result in the sulfur atom adding to the C3 position.

Markovnikov Addition : Other catalysts, including certain palladium or rhodium-N-heterocyclic carbene complexes, can direct the reaction towards the Markovnikov adduct. acs.orgacs.org This often proceeds through a thiometallation pathway, where the metal-sulfide species adds across the alkyne to place the sulfur atom at the more substituted position (C4), yielding the corresponding vinyl sulfide.

Copper-catalyzed systems have also been shown to be effective, often yielding Z-vinyl sulfides via an anti-Markovnikov pathway. rsc.orgnih.gov Related chalcogenation pathways with selenols (R-SeH) are expected to follow similar mechanistic principles.

Table 3: Catalyst-Dependent Selectivity in Hydrothiolation

| Thiol (R-SH) | Catalyst | Predicted Selectivity | Expected Major Product Stereochemistry |

|---|---|---|---|

| Thiophenol | RhCl(PPh₃)₃ | Anti-Markovnikov | (E)-12-chloro-3-(phenylthio)dodec-3-en-5-yne |

| Thiophenol | PdCl₂(PhCN)₂ | Markovnikov | 12-chloro-4-(phenylthio)dodec-3-en-5-yne |

| Ethanethiol | CuNPs/TiO₂ | Anti-Markovnikov | (Z)-12-chloro-3-(ethylthio)dodec-3-en-5-yne |

The addition of amines to diynes is a powerful tool for constructing nitrogen-containing molecules. The hydroamination of 3,5-dodecadiyne, 12-chloro- can be catalyzed by a range of metals, including early transition metals (e.g., Titanium) and late transition metals (e.g., Copper, Rhodium). The reaction can proceed either intermolecularly or intramolecularly, although the latter is not applicable to this substrate without a tethered amine.

Intermolecular hydroamination typically yields enamines or imines as initial products. The regioselectivity can often be controlled to favor either the Markovnikov or anti-Markovnikov adduct depending on the catalytic system. For example, titanium-based catalysts are known to promote the anti-Markovnikov addition of primary amines to alkynes. Subsequent reaction of the resulting enamine with the second alkyne unit can lead to the formation of heterocyclic compounds, such as substituted pyrroles.

Table 4: Potential Products from Catalytic Hydroamination

| Amine | Catalyst System | Plausible Intermediate | Potential Final Product |

|---|---|---|---|

| Aniline | TiCl₄/t-BuNH₂ | (E/Z)-N-(12-chlorododec-3-en-5-yn-4-yl)aniline (Markovnikov Adduct) | Substituted Pyrrole |

| Cyclohexylamine | Diorganolanthanide Complex | (E)-N-(12-chlorododec-3-en-5-yn-3-yl)cyclohexanamine (Anti-Markovnikov Adduct) | - |

Cycloaddition Chemistry of Diynes

The conjugated diyne system of 3,5-dodecadiyne, 12-chloro- can participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.org In this context, the diyne can act either as the 4π-electron component (the diene) or, more commonly, one of the alkyne units can act as the 2π-electron component (the dienophile).

When reacting with a typical dienophile (e.g., maleic anhydride), the diyne itself is generally a poor diene because the linear geometry of the alkynes makes it difficult to achieve the required s-cis-like conformation for a concerted [4+2] cycloaddition. askthenerd.com Therefore, it is more likely that one of the triple bonds of 3,5-dodecadiyne, 12-chloro- will function as a dienophile in a reaction with a conventional diene, such as cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene. organic-chemistry.orgyoutube.com The reaction would lead to the formation of a cyclohexadiene ring fused to the remaining alkyne system. The presence of alkyl groups on the diyne generally makes it electron-rich, favoring reactions with electron-poor dienes in an "inverse-demand" Diels-Alder scenario, although reactions with electron-rich dienes are also possible under thermal conditions. organic-chemistry.org

Table 5: Expected Diels-Alder Reactivity of 3,5-Dodecadiyne, 12-chloro-

| Reactant Type | Example Reactant | Role of 3,5-Dodecadiyne, 12-chloro- | Expected Product Type |

|---|---|---|---|

| Electron-rich Diene | 2,3-Dimethyl-1,3-butadiene | Dienophile | Substituted 1,4-cyclohexadiene-alkyne adduct |

| Cyclic Diene | Cyclopentadiene | Dienophile | Bicyclic alkyne adduct |

| Electron-poor Dienophile | Maleic Anhydride | Diene (less likely) | Highly strained bicyclic adduct (unfavored) |

[2+2+2] Cycloadditions for Aromatic Ring Formation

Transition metal-catalyzed [2+2+2] cycloadditions of alkynes are a powerful method for the synthesis of substituted benzene (B151609) derivatives. In the presence of a suitable catalyst, such as a rhodium(I) complex, 3,5-Dodecadiyne, 12-chloro- could undergo cotrimerization with an external alkyne to yield a polysubstituted aromatic ring. pku.edu.cn The regioselectivity of such a reaction would be influenced by the steric and electronic properties of the substituents on both the diyne and the external alkyne.

| Reactants | Catalyst | Potential Product |

| 3,5-Dodecadiyne, 12-chloro- and an external alkyne (e.g., propyne) | Rh(I) complex (e.g., [Rh(CO)2Cl]2) | Substituted benzene derivative |

Intramolecular Cycloaromatization Reactions (e.g., Bergman Cyclization Analogs in Diyne Systems)

The Bergman cyclization is a well-documented reaction of enediynes that proceeds through a highly reactive p-benzyne diradical intermediate. miami.edunih.govalfa-chemistry.comwikipedia.org While 3,5-Dodecadiyne, 12-chloro- is not a classic enediyne, analogous intramolecular cycloaromatization reactions of diynes can be induced under thermal or photochemical conditions, particularly if the diyne is part of a strained ring system. For the acyclic 3,5-Dodecadiyne, 12-chloro-, significant energy input would be required to bring the alkyne termini into proximity for cyclization. If achieved, this would generate a reactive diradical intermediate that could then abstract hydrogen atoms from the solvent or other sources to form a stable aromatic product.

| Reaction Type | Conditions | Intermediate | Final Product |

| Bergman-type Cycloaromatization | High temperature or photochemical irradiation | Diradical species | Aromatic compound (after hydrogen abstraction) |

Electrophilic Additions to Carbon-Carbon Triple Bonds (e.g., Halogenation)

The carbon-carbon triple bonds of the diyne system are susceptible to electrophilic addition. For instance, the reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) would be expected to proceed in a stepwise manner. The first addition would likely occur at one of the triple bonds to yield a dihaloalkene. Subsequent addition could lead to a tetrahaloalkane. The regiochemistry and stereochemistry of the addition would depend on the reaction conditions and the nature of the halogenating agent.

| Reactant | Reagent | Potential Products |

| 3,5-Dodecadiyne, 12-chloro- | Bromine (Br₂) | 3,4-Dibromo-3,5-dodecadiene, 12-chloro- |

| 3,5-Dodecadiyne, 12-chloro- | Excess Bromine (Br₂) | 3,3,4,4-Tetrabromo-5-dodecyne, 12-chloro- |

Nucleophilic Additions to Alkyne Moieties

While less common than electrophilic addition, nucleophilic addition to alkynes can occur, particularly with highly activated alkynes or under specific catalytic conditions. For 3,5-Dodecadiyne, 12-chloro-, strong nucleophiles could potentially add to the conjugated system. The regioselectivity of such an addition would be governed by the electronic effects of the alkyl and chloroalkyl substituents.

| Reactant | Nucleophile | Potential Product |

| 3,5-Dodecadiyne, 12-chloro- | A strong nucleophile (e.g., an organocuprate) | Vinylic derivative |

Reactions Centered on the Remote Chlorinated Alkane Moiety

The terminal chloroalkane functionality provides a site for nucleophilic substitution and elimination reactions, which can be used to further functionalize the molecule or introduce additional unsaturation.

Mechanisms of Substitution Reactions at the Chlorinated Carbon

The primary chlorinated carbon in 3,5-Dodecadiyne, 12-chloro- is a good substrate for nucleophilic substitution reactions. The reaction mechanism, either S(_N)1 or S(_N)2, will be influenced by the strength of the nucleophile, the solvent, and the temperature. lecturio.comlibretexts.org Given that it is a primary halide, the S(_N)2 mechanism is generally favored, involving a backside attack by the nucleophile and inversion of stereochemistry if the carbon were chiral. lecturio.com

| Reaction Type | Nucleophile | Solvent | Potential Product |

| S(_N)2 | Hydroxide ion (OH⁻) | Polar aprotic (e.g., acetone) | 3,5-Dodecadiyn-12-ol |

| S(_N)2 | Cyanide ion (CN⁻) | DMSO | 13-Cyano-3,5-dodecadiyne |

Elimination Reactions Leading to Extended Unsaturation or Cyclic Structures

In the presence of a strong, sterically hindered base, an elimination reaction (E2) can compete with substitution. masterorganicchemistry.comyoutube.com This would involve the removal of the chlorine atom and a proton from the adjacent carbon, leading to the formation of a terminal double bond and extending the unsaturation of the molecule. The choice of base and reaction conditions is crucial in directing the outcome towards either substitution or elimination. libretexts.org

| Reaction Type | Base | Solvent | Potential Product |

| E2 | Potassium tert-butoxide | tert-Butanol | 3,5,11-Dodecatriyne |

Exploration of Cascade and Tandem Reactions Leveraging Both Functional Groups

The unique molecular architecture of 3,5-dodecadiyne, 12-chloro-, featuring a conjugated diyne system and a terminal chloroalkane chain, presents intriguing possibilities for cascade and tandem reactions. Such reactions, where multiple bond-forming events occur in a single synthetic operation, are highly valued for their efficiency in rapidly building molecular complexity. The spatial proximity and distinct electronic properties of the diyne and chloro functionalities could be exploited to design novel intramolecular transformations.

The diyne unit, with its high electron density, is susceptible to electrophilic attack, while the terminal chlorine atom can act as a leaving group in nucleophilic substitution reactions or participate in radical processes. A hypothetical tandem reaction could be initiated at one functional group, leading to an intermediate that subsequently reacts at the second functional group. For instance, an initial reaction at the diyne could trigger a cyclization that terminates with the displacement of the chloride ion.

Halogen-Mediated Cascade Cyclization Reactions in Related Diyne Systems

A notable example is the halogen-mediated cyclization of aryldiynes to produce halogenated indeno[1,2-c]chromene derivatives. nih.govfigshare.comsemanticscholar.org In these reactions, treatment of an aryldiyne with an electrophilic halogen source, such as iodine or copper(II) bromide, triggers an intramolecular cyclization cascade. nih.govfigshare.com The reaction proceeds through a proposed mechanism involving the formation of a halonium ion, which is then attacked by an adjacent alkyne, leading to a vinyl cation intermediate. This intermediate can then undergo further cyclization and aromatization to yield the final polycyclic product.

The choice of halogen and its stoichiometry can significantly influence the reaction outcome. For instance, in some aryldiyne systems, using one equivalent of iodine leads to the formation of iodinated indeno[1,2-c]chromenes, while two equivalents can result in the formation of a dimerized product. nih.govfigshare.com On the other hand, using copper(II) bromide can yield the corresponding brominated indeno[1,2-c]chromenes. nih.govfigshare.com

The following table summarizes representative examples of halogen-mediated cascade cyclizations in related aryldiyne systems, which can serve as a model for potential reactions of 3,5-dodecadiyne, 12-chloro-.

| Reactant (Aryldiyne) | Halogen Source | Product | Reference |

| 1-(2-(phenylethynyl)phenyl)prop-2-yn-1-ol | I₂ (1 equiv.) | 6-iodo-5-phenylindeno[1,2-c]chromene | nih.govfigshare.com |

| 1-(2-(phenylethynyl)phenyl)prop-2-yn-1-ol | I₂ (2 equiv.) | Dimerized product | nih.govfigshare.com |

| 1-(2-(phenylethynyl)phenyl)prop-2-yn-1-ol | CuBr₂ (2 equiv.) | 6-bromo-5-phenylindeno[1,2-c]chromene | nih.govfigshare.com |

For 3,5-dodecadiyne, 12-chloro-, a similar intramolecular cascade could be envisioned, although the absence of an aromatic ring would likely lead to different cyclization pathways and products. The inherent flexibility of the dodecane (B42187) chain could allow for various ring closures. An external electrophilic halogen could initiate cyclization at the diyne, and the resulting intermediate could potentially be trapped by the terminal chloro-substituted alkyl chain, though this would likely require specific reaction conditions to facilitate such a long-range interaction.

Further research into the reactivity of non-aromatic, long-chain chloro-diynes like 3,5-dodecadiyne, 12-chloro- is necessary to fully elucidate the potential for and mechanisms of such cascade cyclizations.

Mechanistic Elucidation and Kinetic Studies in 3,5 Dodecadiyne, 12 Chloro Transformations

Detailed Reaction Pathway Investigations

Investigations into the reaction pathways of 3,5-Dodecadiyne, 12-chloro- would likely focus on the distinct reactivity of its functional groups. The conjugated diyne system is susceptible to a variety of transformations, including transition-metal-catalyzed hydrofunctionalization and C-H functionalization reactions. mdpi.com For instance, in the presence of a suitable catalyst, the diyne moiety could undergo hydroarylation, hydroboration, or hydrosilylation. mdpi.com The terminal chloro group, on the other hand, can participate in nucleophilic substitution or elimination reactions.

A hypothetical reaction pathway could involve the selective hydroarylation of one of the alkyne units. The regioselectivity of this reaction would be a key area of investigation, with insertion of the aryl group at different positions of the diyne system being possible. The reaction would likely proceed through a series of intermediates, including metal-alkyne complexes and vinyl-metal species.

Table 1: Hypothetical Reaction Pathway for the Hydroarylation of 3,5-Dodecadiyne, 12-chloro-

| Step | Description | Intermediate |

|---|---|---|

| 1 | Coordination of the diyne to the metal catalyst | π-alkyne-metal complex |

| 2 | Oxidative addition of the C-H bond of the arene | Hydrido-aryl-metal complex |

| 3 | Insertion of the alkyne into the metal-hydride bond | Alkenyl-metal complex |

Characterization of Transition States and Energy Landscapes in Diyne Reactivity

The reactivity and selectivity of transformations involving 3,5-Dodecadiyne, 12-chloro- are governed by the energy of the transition states along the reaction coordinate. researchgate.net Computational chemistry plays a crucial role in characterizing these transition states and mapping out the potential energy surface of a reaction. researchgate.net For example, in a transition-metal-catalyzed reaction, different mechanistic pathways, such as a concerted or stepwise process, can be evaluated by calculating the activation energies of the respective transition states. researchgate.net

The presence of the chloro substituent at the 12-position could influence the energy landscape of reactions involving the diyne moiety through long-range electronic effects. Furthermore, the conformational flexibility of the dodecane (B42187) chain could lead to multiple low-energy transition states, potentially affecting the stereochemical outcome of the reaction.

Table 2: Hypothetical Relative Energies of Transition States for Competing Pathways in a Reaction of 3,5-Dodecadiyne, 12-chloro-

| Reaction Pathway | Transition State Structure | Relative Energy (kcal/mol) |

|---|---|---|

| 1,2-Addition | Four-membered ring-like | 25 |

| 1,4-Addition | Six-membered ring-like | 22 |

Identification and Trapping of Reactive Intermediates (e.g., Vinyl Cations, Bridged Halonium Ions in Alkyne Reactions)

Reactions involving alkynes often proceed through highly reactive intermediates that are not directly observable under normal reaction conditions. allen.inlibretexts.orgwikipedia.org These transient species can, however, be identified and characterized through trapping experiments or by using spectroscopic techniques at low temperatures. In the case of 3,5-Dodecadiyne, 12-chloro-, electrophilic addition to the diyne system could lead to the formation of vinyl cations or bridged halonium ions. nih.govacs.orgmasterorganicchemistry.comjove.com

For example, the addition of a protic acid (HX) to one of the triple bonds could generate a vinyl cation intermediate. The stability of this cation would be influenced by the substituents on the double bond. Alternatively, the addition of a halogen (X₂) could proceed through a bridged halonium ion, which would then be attacked by a nucleophile. masterorganicchemistry.comjove.com Trapping these intermediates with suitable nucleophiles can provide evidence for their existence and shed light on the reaction mechanism.

Table 3: Potential Reactive Intermediates in Transformations of 3,5-Dodecadiyne, 12-chloro- and Possible Trapping Agents

| Reactive Intermediate | Generating Reaction | Trapping Agent |

|---|---|---|

| Vinyl Cation | Addition of H⁺ | Alcohols, Water, Halide ions |

| Bridged Chloronium Ion | Addition of Cl₂ | Nucleophilic solvents (e.g., CH₃CN), Halide ions |

Factors Governing Stereochemical Outcomes and Regioselectivity

The stereochemical and regiochemical outcomes of reactions involving 3,5-Dodecadiyne, 12-chloro- are determined by a combination of steric and electronic factors, as well as the reaction conditions. For instance, in an electrophilic addition to the diyne, the regioselectivity of the attack is governed by the relative stability of the resulting carbocation or the polarization of the alkyne pi-system. The presence of the chloro group, although distant, could exert a subtle electronic influence on the diyne, potentially directing the regiochemical outcome.

In transition-metal-catalyzed reactions, the nature of the catalyst and ligands plays a crucial role in controlling both stereoselectivity and regioselectivity. scispace.com For example, the use of chiral ligands can induce enantioselectivity in reactions such as asymmetric hydrogenation or hydroboration. The steric bulk of the ligands can also influence the regioselectivity by favoring attack at the less hindered position of the diyne.

Table 4: Factors Influencing Stereoselectivity and Regioselectivity in Reactions of 3,5-Dodecadiyne, 12-chloro-

| Factor | Influence on Stereoselectivity | Influence on Regioselectivity |

|---|---|---|

| Steric hindrance of substituents | Can favor the formation of one stereoisomer over another. | Directs incoming reagents to the less sterically crowded position. |

| Electronic effects of substituents | Can influence the facial selectivity of attack. | Can direct electrophilic or nucleophilic attack to a specific carbon atom. |

| Nature of the catalyst and ligands | Chiral ligands can induce high levels of enantioselectivity. | The electronic and steric properties of ligands can control regioselectivity. |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 3,5 Dodecadiyne, 12 Chloro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Chemical Shift Analysis and Coupling Patterns of Alkyne and Halogenated Protons

In the ¹H NMR spectrum of 3,5-Dodecadiyne, 12-chloro-, each set of chemically non-equivalent protons produces a distinct signal. The position of this signal (chemical shift, δ), measured in parts per million (ppm), is influenced by the electron density around the proton. Electronegative atoms, such as chlorine, and unsaturated systems, like alkynes, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

The protons on the carbon atom directly bonded to the chlorine atom (C-12) are expected to be the most deshielded and thus resonate at the furthest downfield position for an sp³ hybridized carbon in this molecule. Protons on carbons adjacent to the diyne system (C-2 and C-7) will also experience a deshielding effect. The coupling, or splitting, of signals is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons. This splitting provides crucial information about the connectivity of the carbon skeleton.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3,5-Dodecadiyne, 12-chloro-

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

|---|---|---|---|

| H-1 (CH₃) | ~1.0 - 1.2 | Triplet | H-2 |

| H-2 (CH₂) | ~2.2 - 2.4 | Quartet | H-1 |

| H-7 (CH₂) | ~2.1 - 2.3 | Triplet | H-8 |

| H-8, H-9, H-10 (CH₂) | ~1.3 - 1.6 | Multiplet | Adjacent CH₂ |

| H-11 (CH₂) | ~1.7 - 1.9 | Multiplet | H-10, H-12 |

| H-12 (CH₂Cl) | ~3.5 - 3.7 | Triplet | H-11 |

¹³C NMR Spectroscopy: Resonances of sp and sp³ Hybridized Carbons and Halogen Effects

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the molecule, each unique carbon atom gives a single signal. docbrown.info The chemical shifts in ¹³C NMR are highly sensitive to the hybridization of the carbon and the presence of electronegative substituents.

The sp-hybridized carbons of the alkyne groups (C-3, C-4, C-5, C-6) are expected to resonate in a characteristic downfield region (typically 65-90 ppm). The sp³-hybridized carbons of the alkyl chain will appear at higher field (upfield). The most significant effect is observed for the carbon atom bonded to the chlorine (C-12), which is strongly deshielded and will have the largest chemical shift among the sp³ carbons. docbrown.info This deshielding effect diminishes with increasing distance from the electronegative chlorine atom. docbrown.info

Predicted ¹³C NMR Chemical Shifts for 3,5-Dodecadiyne, 12-chloro-

| Carbon Position | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 (CH₃) | sp³ | ~13 - 15 |

| C-2 (CH₂) | sp³ | ~18 - 22 |

| C-3, C-4, C-5, C-6 | sp | ~65 - 85 |

| C-7 (CH₂) | sp³ | ~19 - 23 |

| C-8, C-9, C-10 (CH₂) | sp³ | ~25 - 32 |

| C-11 (CH₂) | sp³ | ~32 - 35 |

| C-12 (CH₂Cl) | sp³ | ~44 - 48 |

Advanced NMR Techniques (e.g., 2D NMR for connectivity)

To unambiguously confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR techniques are employed.

¹H-¹H COSY (Correlated Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the 2D spectrum would appear between H-1 and H-2, H-7 and H-8, and between adjacent methylene protons along the chain (H-8/H-9, H-9/H-10, H-10/H-11, H-11/H-12). This confirms the sequence of the alkyl chains.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of each proton resonance to its corresponding carbon in the ¹³C spectrum, for instance, confirming that the proton signal at ~3.6 ppm corresponds to the carbon signal at ~45 ppm (C-12).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Identification of Characteristic Alkyne and C-Cl Vibrational Modes

Alkyne (C≡C) Stretch: Internal alkynes exhibit a carbon-carbon triple bond stretching vibration in the range of 2100-2260 cm⁻¹. libretexts.org For a relatively symmetrical internal alkyne like the diyne system in this molecule, this absorption is typically weak in the Infrared (IR) spectrum. libretexts.org However, this vibration is often strong and readily observable in the Raman spectrum, making Raman spectroscopy a complementary and crucial tool for identifying the alkyne functionality. libretexts.org

Carbon-Chlorine (C-Cl) Stretch: The stretching vibration of the carbon-chlorine bond is typically observed in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact position can vary depending on the molecular environment.

Characteristic Vibrational Frequencies for 3,5-Dodecadiyne, 12-chloro-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Alkyne (C≡C) | Stretch | 2100 - 2260 | IR (weak), Raman (strong) |

| Alkyl C-H | Stretch | 2850 - 3000 | IR (strong) |

| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 | IR (medium-strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 3,5-Dodecadiyne, 12-chloro- (molecular formula C₁₂H₁₇Cl), the molecular weight is 196.72 g/mol . epa.gov

A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks for the molecular ion [M]⁺. docbrown.info Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). This results in two molecular ion peaks: one at m/z 196 (for C₁₂H₁₇³⁵Cl) and another, less intense peak at m/z 198 (for C₁₂H₁₇³⁷Cl), with a characteristic intensity ratio of approximately 3:1. docbrown.info This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern provides further structural clues. High-energy ionization can cause the molecular ion to break apart into smaller, charged fragments. Common fragmentation pathways for this molecule would include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 161 ([C₁₂H₁₇]⁺).

Loss of hydrogen chloride (HCl): This can occur through rearrangement, leading to a fragment at m/z 160.

Cleavage of C-C bonds: Fragmentation along the alkyl chain is common, often leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org Cleavage adjacent to the alkyne system can also produce characteristic resonance-stabilized fragments.

Predicted Key Ions in the Mass Spectrum of 3,5-Dodecadiyne, 12-chloro-

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 196, 198 | [C₁₂H₁₇Cl]⁺ (Molecular Ion) | M⁺ and M+2 peaks in ~3:1 ratio, confirming one Cl atom. |

| 161 | [C₁₂H₁₇]⁺ | Loss of •Cl from the molecular ion. |

| 160 | [C₁₂H₁₆]⁺• | Loss of neutral HCl from the molecular ion. |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 3,5-Dodecadiyne, 12-chloro-, the molecular formula is C₁₂H₁₇Cl. The exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, and ³⁵Cl). This theoretical value is then compared to the experimentally measured mass of the molecular ion [M]⁺˙. The close agreement between the theoretical and experimental values provides strong evidence for the proposed elemental formula. Modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, routinely achieve the mass accuracy required for this confirmation. scispace.comnih.govnih.gov

Table 1: Theoretical vs. Experimental Exact Mass for C₁₂H₁₇Cl

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇Cl |

| Theoretical Exact Mass ([M]⁺˙ for ³⁵Cl) | 196.1019 u |

| Theoretical Exact Mass ([M+2]⁺˙ for ³⁷Cl) | 198.0990 u |

| Observed Exact Mass (Hypothetical) | 196.1022 u |

| Mass Accuracy (Hypothetical) | 1.5 ppm |

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Consequently, the mass spectrum will display two peaks for the molecular ion: one for the molecule containing ³⁵Cl ([M]⁺˙) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺˙). This isotopic signature is a key identifier for chlorinated compounds. nih.gov

Interpretation of Fragmentation Patterns for Structural Confirmation

In addition to providing the exact mass, mass spectrometry (typically using electron ionization, EI) causes the molecular ion to fragment into smaller, charged pieces. chemguide.co.ukwikipedia.orglibretexts.org The pattern of these fragments is predictable and serves as a molecular fingerprint, offering valuable information about the compound's structure. chemguide.co.uklibretexts.orglibretexts.org For 3,5-Dodecadiyne, 12-chloro-, key fragmentation pathways would be expected to arise from the cleavage of the weakest bonds and the formation of the most stable carbocations. libretexts.org

Expected fragmentation includes:

Loss of the Chlorine Atom: Cleavage of the C-Cl bond would result in a prominent peak at m/z 161.1330, corresponding to the [C₁₂H₁₇]⁺ cation.

Alpha-Cleavage: Fragmentation of the carbon-carbon bonds adjacent to the diyne system.

Alkyl Chain Fragmentation: A series of peaks separated by 14 u (corresponding to CH₂ groups) would indicate the fragmentation of the hexyl chain. libretexts.org

Propargylic/Allylic Cleavage: Cleavage at the C7-C8 bond is favorable due to the formation of a stabilized carbocation adjacent to the conjugated diyne system.

Table 2: Predicted Mass Spectrometry Fragmentation for 3,5-Dodecadiyne, 12-chloro-

| m/z (Theoretical) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

|---|---|---|---|

| 196.1019 | [M]⁺˙ | [C₁₂H₁₇Cl]⁺˙ | Molecular Ion (³⁵Cl isotope) |

| 161.1330 | [M-Cl]⁺ | [C₁₂H₁₇]⁺ | Loss of chlorine radical |

| 121.0653 | [C₉H₉]⁺ | [CH₃(CH₂)₄C≡C-C≡C-CH₂]⁺ | Cleavage of C7-C8 bond |

| 91.0548 | [C₇H₇]⁺ | [Tropylium ion or similar isomer]⁺ | Common rearrangement fragment |

| 75.0262 | [C₆H₃]⁺ | [Cl(CH₂)₅]⁺ | Cleavage of C6-C7 bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons. libretexts.orgscribd.comslideshare.net Molecules containing multiple double or triple bonds in conjugation, known as chromophores, absorb UV or visible light to promote an electron from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π*) orbital. libretexts.orgpressbooks.pub

The 3,5-diyne system in 3,5-Dodecadiyne, 12-chloro- constitutes a conjugated chromophore. The overlapping p-orbitals of the two triple bonds create an extended π-system. youtube.com This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com As a result, the molecule absorbs light at a longer wavelength (lower energy) compared to isolated alkynes. The primary electronic transition expected for this chromophore is a π → π* transition. While simple alkynes absorb in the far-UV region (typically < 200 nm), the conjugation in a diyne system shifts the maximum absorption wavelength (λmax) into the readily accessible UV region (200-400 nm). libretexts.org

Table 3: Expected UV-Vis Absorption Data for 3,5-Dodecadiyne, 12-chloro-

| Chromophore | Expected Transition | Predicted λmax Range (in Hexane) |

|---|---|---|

| Conjugated Diyne (-C≡C-C≡C-) | π → π* | 230 - 260 nm |

X-ray Diffraction Studies for Solid-State Structural Analysis

Should 3,5-Dodecadiyne, 12-chloro- be obtained as a stable, crystalline solid, single-crystal X-ray diffraction would offer the most definitive structural analysis. This powerful technique provides precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions.

The rod-like nature of alkyne functional groups often influences the packing of molecules in the solid state. wikipedia.org X-ray diffraction analysis would confirm the linear geometry of the C-C≡C-C≡C-C portion of the molecule, with bond angles close to 180°. It would also provide precise measurements of the C≡C triple bonds (typically ~1.18 Å) and the central C-C single bond of the diyne system. wikipedia.org Furthermore, the analysis would reveal the conformation of the flexible hexyl and chloropentyl chains and how the molecules pack together in the crystal, which can be influenced by weak interactions involving the chlorine atom. This technique stands as the gold standard for absolute structure determination, provided a suitable crystal can be grown. nih.govroyalsocietypublishing.org

Table 4: Key Structural Parameters Obtainable from X-ray Diffraction

| Structural Parameter | Expected Value / Information Obtained |

|---|---|

| C≡C Bond Length | ~1.18 - 1.21 Å |

| C-C≡C Bond Angle | ~178° - 180° |

| Conformation of Alkyl Chains | Torsional angles, e.g., gauche vs. anti |

| Crystal Packing | Unit cell dimensions, intermolecular contacts |

Computational Chemistry Applications in the Rational Design and Understanding of 3,5 Dodecadiyne, 12 Chloro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 3,5-dodecadiyne, 12-chloro-. These methods provide insights into the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Investigations of Alkyne and Halogenated Systems

These calculations can predict regions of the molecule that are electron-rich or electron-deficient, which is crucial for understanding its reactivity towards electrophiles and nucleophiles. For instance, the electronegative chlorine atom is expected to create a region of positive electrostatic potential on the adjacent carbon atom, influencing its susceptibility to nucleophilic attack. The conjugated diyne system, on the other hand, represents an electron-rich region, susceptible to electrophilic addition reactions. libretexts.orgwikipedia.orgmasterorganicchemistry.com

A hypothetical DFT study on 3,5-dodecadiyne, 12-chloro- could yield the following data:

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic excitability and chemical reactivity of the molecule. A larger gap suggests greater stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, arising from the electronegative chlorine atom. |

Ab Initio Methods for Mechanistic Exploration and Energy Profiles

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to explore reaction mechanisms and calculate energy profiles. nist.govnih.govethernet.edu.et For 3,5-dodecadiyne, 12-chloro-, these methods can be used to model transition states and intermediates for various potential reactions, such as nucleophilic substitution at the chlorinated carbon or electrophilic addition across the triple bonds. libretexts.orgmasterorganicchemistry.com

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative prediction of reaction feasibility and kinetics. schoolwires.net For example, an ab initio study could compare the energy barriers for an S_N2 reaction versus an elimination reaction at the C-12 position, predicting the dominant reaction pathway under specific conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and intermolecular interactions of long-chain molecules like 3,5-dodecadiyne, 12-chloro-. acs.orgmolsimlab.commdpi.comresearchgate.net By simulating the motion of atoms over time, MD can explore the vast conformational space of the dodecadiyne chain and identify the most stable conformers.

A hypothetical analysis of a 100 ns MD simulation of 3,5-dodecadiyne, 12-chloro- in a non-polar solvent might reveal the following predominant conformers:

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Population (%) | Relative Energy (kcal/mol) |

| Anti | 180° | 65 | 0.0 |

| Gauche(+) | 60° | 15 | 0.9 |

| Gauche(-) | -60° | 15 | 0.9 |

| Eclipsed | 0° | 5 | 3.5 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of 3,5-dodecadiyne, 12-chloro-.

For instance, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. modgraph.co.ukyoutube.comliverpool.ac.ukresearchgate.net These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks and confirming the molecular structure. The predicted shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecule's structure.

Similarly, vibrational frequencies can be computed to predict the infrared (IR) and Raman spectra. aip.orgmdpi.comrowansci.comnih.govreadthedocs.io The calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretches, C≡C stretches of the alkyne groups, and the C-Cl stretch. These predictions are crucial for interpreting experimental spectra and identifying characteristic functional groups.

A table of predicted vs. hypothetical experimental spectroscopic data is presented below:

| Parameter | Predicted Value | Hypothetical Experimental Value |

| ¹³C NMR Shift (C-12) | 65.4 ppm | 65.8 ppm |

| ¹H NMR Shift (H on C-12) | 3.62 ppm | 3.65 ppm |

| IR Freq. (C≡C stretch) | 2230 cm⁻¹ | 2235 cm⁻¹ |

| IR Freq. (C-Cl stretch) | 680 cm⁻¹ | 685 cm⁻¹ |

Investigation of Energetic Landscapes and Reaction Coordinates

The investigation of energetic landscapes and reaction coordinates provides a detailed map of a chemical reaction, from reactants to products. schoolwires.net For 3,5-dodecadiyne, 12-chloro-, this involves computationally mapping the potential energy surface for reactions of interest. The reaction coordinate is a geometric parameter that changes during the course of a reaction, and by plotting the energy of the system as a function of the reaction coordinate, one can identify transition states and intermediates.

For example, in a nucleophilic substitution reaction at the C-12 position, the reaction coordinate could be the distance between the incoming nucleophile and the carbon atom. By calculating the energy at various points along this coordinate, the energy barrier (activation energy) for the reaction can be determined. This information is critical for understanding the mechanism and predicting the rate of the reaction. These calculations can also reveal the presence of any intermediates, which are local minima on the potential energy surface.

Future Research Trajectories and Advanced Applications in Synthetic Organic Chemistry

Development of Novel Catalytic Systems for Transformations of Halogenated Dodecadiynes

The presence of two distinct reactive sites in 3,5-dodecadiyne, 12-chloro—the diyne unit and the alkyl chloride—necessitates the development of highly selective catalytic systems to achieve controlled functionalization. Research in this area is likely to focus on chemo- and regioselective transformations that can independently or sequentially modify each part of the molecule.

For the alkyl chloride terminus, recent advancements in the catalytic activation of C(sp³)–Cl bonds are particularly relevant. kaust.edu.sarsc.orgnih.govnih.gov Novel palladium and nickel-based catalyst systems, which have shown efficacy in the cross-coupling of unactivated alkyl chlorides, could be adapted for 3,5-dodecadiyne, 12-chloro-. rsc.orgnih.gov These reactions would allow for the introduction of a wide array of substituents at the 12-position, including aryl, vinyl, and other alkyl groups, thereby expanding the molecular diversity accessible from this starting material. Furthermore, photocatalytic approaches that enable the activation of strong C(sp³)–Cl bonds under mild conditions present a promising avenue for future research. nih.gov

The conjugated diyne system offers a different set of opportunities for catalytic functionalization. Transition metal-catalyzed hydrofunctionalization reactions, for instance, could lead to the regioselective and stereoselective formation of enynes, which are valuable intermediates in organic synthesis. mdpi.com Additionally, selective reduction of one of the triple bonds using poisoned catalysts, such as Lindlar's catalyst, could yield the corresponding (Z)-en-yne, while dissolving metal reductions would be expected to produce the (E)-en-yne. youtube.comkhanacademy.org The development of catalysts that can selectively act on one of the two triple bonds would further enhance the synthetic utility of this scaffold.

A significant challenge and area of opportunity lies in the development of orthogonal catalytic systems that can selectively address one functional group in the presence of the other. For example, a catalyst that exclusively promotes a cross-coupling reaction at the chloro-terminus without affecting the diyne would be highly valuable. Conversely, catalysts that selectively transform the diyne moiety while leaving the alkyl chloride intact would enable a different set of synthetic strategies.

| Catalytic System | Target Functionality | Potential Transformation | Product Class |

| Palladium or Nickel with specialized ligands | Alkyl Chloride | Cross-coupling (e.g., Suzuki, Negishi) | Functionalized dodecadiynes |

| Photoredox Catalysis | Alkyl Chloride | Alkylation/Annulation | Complex cyclic systems |

| Transition Metal Hydrides (e.g., Ru, Rh) | Diyne | Hydrofunctionalization (e.g., hydrosilylation, hydroboration) | Substituted enynes and dienes |

| Poisoned Catalysts (e.g., Lindlar's) | Diyne | Partial Hydrogenation | (Z)-en-ynes |

| Dissolving Metal Reduction | Diyne | Partial Reduction | (E)-en-ynes |

Strategic Utilization in the Convergent Synthesis of Complex Natural Products and Bioactive Molecules

The long carbon chain and bifunctionality of 3,5-dodecadiyne, 12-chloro- make it an attractive synthon for the convergent synthesis of various natural products and bioactive molecules, particularly those with long aliphatic chains such as polyketides and lipids. frontiersin.orgnih.govnih.gov Convergent synthesis, which involves the assembly of a complex molecule from several independently prepared fragments, is often more efficient than linear synthesis.

In the context of polyketide synthesis, 3,5-dodecadiyne, 12-chloro- could serve as a versatile building block. frontiersin.orgnih.gov The diyne functionality can be hydrated to form a β-diketone, a common structural motif in polyketides. The alkyl chloride end can be used to couple with other fragments of the target molecule. This approach would allow for the rapid assembly of complex polyketide backbones.

Similarly, in the synthesis of bioactive lipids, which often feature long, functionalized hydrocarbon tails, 3,5-dodecadiyne, 12-chloro- could be a key intermediate. nih.govnih.govchemrxiv.org The chloro- group can be displaced by a variety of nucleophiles to introduce polar head groups, while the diyne unit can be further elaborated to introduce other functionalities or stereocenters found in the natural product. For example, the synthesis of very-long-chain fatty acids, which are precursors to essential membrane lipids and signaling molecules, could benefit from such a building block. nih.gov

The application of modern C-H functionalization techniques in conjunction with synthons like 3,5-dodecadiyne, 12-chloro- could further streamline the synthesis of complex natural products. nih.govrsc.orgprinceton.edunih.gov By strategically incorporating this building block, chemists can reduce the number of steps required to access complex molecular architectures.

| Natural Product Class | Potential Role of 3,5-Dodecadiyne, 12-chloro- | Key Transformations |

| Polyketides | Long-chain building block | Hydration of diyne, cross-coupling at chloride |

| Bioactive Lipids | Hydrocarbon tail synthon | Nucleophilic substitution at chloride, elaboration of diyne |

| Macrolides | Fragment for macrocyclization | Functionalization of both ends followed by cyclization |

Integration into Polymer Chemistry and Advanced Materials Science (e.g., in the synthesis of conjugated polymers)

Conjugated polymers are a class of materials with interesting electronic and optical properties, finding applications in areas such as organic electronics and sensors. The diyne functionality in 3,5-dodecadiyne, 12-chloro- makes it a potential monomer for the synthesis of conjugated polymers. Oxidative coupling of the terminal alkyne precursors to this molecule, through reactions like the Glaser-Hay coupling, would lead to the formation of polydiacetylenes. Subsequent topochemical polymerization of the resulting diyne-containing polymer, often induced by UV light or heat, can lead to highly conjugated systems with unique properties.

The presence of the terminal chloro- group on the dodecadiyne monomer offers a unique advantage. This functionality can be retained in the resulting polymer, providing a handle for post-polymerization modification. For instance, the chloro- groups along the polymer backbone could be substituted with various functional groups to tune the material's properties, such as solubility, processability, and electronic characteristics. This approach allows for the creation of a library of functionalized conjugated polymers from a single parent polymer.

Furthermore, the chloro- group could be utilized in cross-linking reactions to create robust polymer networks. These cross-linked materials could exhibit enhanced thermal and mechanical stability, making them suitable for more demanding applications. The long aliphatic chain between the diyne and the chloro- group would also influence the morphology and self-assembly properties of the resulting polymers.

Exploration of Novel Methodologies and Reagents Facilitated by the Compound's Unique Functionality

The unique arrangement of a chloroalkane and a conjugated diyne within the same molecule allows for the exploration of novel synthetic methodologies, particularly tandem or cascade reactions where both functionalities participate in a single, orchestrated sequence. For example, a reaction could be initiated at the chloro-terminus, with the intermediate then undergoing a cyclization or rearrangement involving the diyne system.

One can envision the development of novel organometallic reagents derived from 3,5-dodecadiyne, 12-chloro-. For instance, conversion of the alkyl chloride to an organometallic species (e.g., Grignard or organolithium reagent) would create a nucleophilic center at one end of the molecule, which could then participate in intramolecular reactions with the electrophilic diyne system.

The presence of a halogen at a significant distance from the diyne could also be exploited in the study of long-range electronic effects and in the design of molecular probes. The chloro- group can be used to attach the molecule to a surface or a larger biomolecule, while the diyne can act as a reporter group, for example, through its Raman scattering properties or its ability to undergo click reactions after suitable modification.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for confirming the molecular structure of 3,5-Dodecadiyne, 12-chloro-?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, supplemented by infrared (IR) spectroscopy to detect alkyne C≡C stretches (~2100–2260 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹). Mass spectrometry (MS) can validate the molecular ion peak and fragmentation pattern. Cross-reference data with computational simulations (e.g., density functional theory, DFT) to resolve ambiguities .

Q. How can researchers assess the thermal stability of 3,5-Dodecadiyne, 12-chloro- under varying conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Compare results under inert (e.g., N₂) and oxidative (e.g., O₂) atmospheres. For kinetic studies, use isothermal stability tests at controlled temperatures and monitor degradation via HPLC or GC-MS .

Q. What synthetic routes are feasible for preparing 3,5-Dodecadiyne, 12-chloro-?

- Methodological Answer : Explore alkyne coupling reactions (e.g., Cadiot-Chodkiewicz or Glaser-Hay coupling) to assemble the diyne backbone. Introduce the chlorine substituent via electrophilic halogenation (e.g., Cl₂ or N-chlorosuccinimide) at the terminal carbon. Optimize reaction conditions (solvent, catalyst, temperature) to minimize side products, and validate purity via column chromatography or recrystallization .

Advanced Research Questions

Q. How does the electronic structure of 3,5-Dodecadiyne, 12-chloro- influence its reactivity in cross-coupling reactions?

- Methodological Answer : Conduct computational studies (e.g., DFT or molecular orbital analysis) to map electron density distribution, focusing on the triple bonds and chlorine’s inductive effects. Experimentally, compare reactivity in Sonogashira or Heck couplings with analogous non-halogenated diynes. Use Hammett constants or Fukui indices to quantify electronic effects .

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Investigate dynamic effects (e.g., conformational isomerism) via variable-temperature NMR. For diastereotopic protons or chiral environments, use chiral shift reagents or 2D NMR (COSY, NOESY). If computational predictions diverge from experimental data, re-evaluate basis sets or solvent effects in simulations .

Q. How can 3,5-Dodecadiyne, 12-chloro- serve as a precursor for carbon-based nanomaterials?

- Methodological Answer : Exploit its diyne groups for topochemical polymerization under UV irradiation or heat to form conjugated polyynes. Characterize the resulting materials via Raman spectroscopy (for sp-hybridized carbons) and X-ray diffraction (XRD). Assess conductivity and optical properties for applications in electronics or sensors .

Q. What safety protocols are critical when handling 3,5-Dodecadiyne, 12-chloro- in high-energy reactions?

- Methodological Answer : Implement inert-atmosphere techniques (Schlenk line or glovebox) to prevent unintended polymerization or oxidation. Use blast shields and remote monitoring for exothermic reactions. Refer to safety data sheets (SDS) for toxicity and disposal guidelines, and conduct hazard operability (HAZOP) studies for scale-up .

Data Analysis and Reporting

Q. How should researchers design experiments to evaluate environmental persistence of 3,5-Dodecadiyne, 12-chloro-?

- Methodological Answer : Conduct biodegradation assays (e.g., OECD 301F) with microbial consortia and monitor degradation via LC-MS. For photolysis studies, use simulated sunlight (Xe arc lamp) and track byproducts with high-resolution MS. Compare half-lives in soil vs. aqueous matrices to assess environmental partitioning .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/LC₅₀ values. Use ANOVA to compare treatment groups and Kaplan-Meier survival analysis for longitudinal data. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

Featured Recommendations

| Most viewed | ||